Coronafacic acid
Overview
Description
Coronafacic acid is a phytotoxin produced by the bacterium Pseudomonas syringae. It is a component of the larger molecule coronatine, which mimics the plant hormone jasmonic acid. This compound plays a significant role in plant-pathogen interactions, contributing to the virulence of the bacteria by manipulating plant hormone pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coronafacic acid can be synthesized through various methods, including intermolecular and intramolecular Diels-Alder reactions, conjugate addition approaches, Haller-Bauer approaches, intramolecular cyclisation, and oxy-Cope rearrangements . One notable method involves the tandem Wessely oxidation-Diels-Alder reaction sequence . These synthetic routes often require precise control of reaction conditions, such as temperature and pH, to achieve the desired stereochemistry and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable total synthesis of this compound has been achieved, allowing for gram-scale production . This advancement is crucial for its application in agrochemical research and development.
Chemical Reactions Analysis
Types of Reactions: Coronafacic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
Coronafacic acid has a wide range of scientific research applications. In chemistry, it serves as a valuable starting point for synthesizing various derivatives with potential agrochemical properties . In biology, it is used to study plant-pathogen interactions and the role of jasmonic acid in plant stress responses . In medicine, its structural analogs are explored for their potential therapeutic properties. Additionally, this compound is used in industry for developing new herbicidal agents .
Mechanism of Action
Coronafacic acid exerts its effects by mimicking the plant hormone jasmonic acid. It binds to the jasmonate receptor complex, which includes the F-box protein COI1, the JAZ1 degron peptide, and inositol pentakisphosphate . This binding leads to the ubiquitination and subsequent degradation of JAZ proteins, resulting in the activation of genes involved in plant defense and development . The molecular targets and pathways involved in this mechanism are crucial for understanding how this compound influences plant physiology.
Comparison with Similar Compounds
Coronafacic acid is structurally similar to other compounds such as jasmonic acid and coronamic acid. its unique combination with coronamic acid to form coronatine distinguishes it from these compounds . Coronatine, which includes both this compound and coronamic acid, exhibits a broader range of biological activities compared to its individual components . Other similar compounds include cispentacin, which shares some structural features with this compound but differs in its biological activity and applications .
Properties
IUPAC Name |
(3aS,6R,7aS)-6-ethyl-1-oxo-2,3,3a,6,7,7a-hexahydroindene-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-7-5-9-8(3-4-11(9)13)10(6-7)12(14)15/h6-9H,2-5H2,1H3,(H,14,15)/t7-,8+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMAUQRMJXNSCG-VGMNWLOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2C(CCC2=O)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]2[C@H](CCC2=O)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977827 | |
Record name | 6-Ethyl-1-oxo-2,3,3a,6,7,7a-hexahydro-1H-indene-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62251-98-3 | |
Record name | (3aS,6R,7aS)-6-Ethyl-2,3,3a,6,7,7a-hexahydro-1-oxo-1H-indene-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62251-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coronafacic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062251983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Ethyl-1-oxo-2,3,3a,6,7,7a-hexahydro-1H-indene-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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